molecular formula C21H18N2OS B2547092 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile CAS No. 476668-93-6

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Cat. No.: B2547092
CAS No.: 476668-93-6
M. Wt: 346.45
InChI Key: ICUXBCREGXOXHC-PDGQHHTCSA-N
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Description

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethylbenzaldehyde with thioamide in the presence of a base such as sodium hydroxide.

    Acrylonitrile Formation: The acrylonitrile moiety can be introduced through a Knoevenagel condensation reaction between the thiazole derivative and 2-methoxybenzaldehyde in the presence of a base like piperidine.

    Isomerization: The final step involves the isomerization to obtain the (Z)-configuration, which can be achieved using specific catalysts or reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and aromatic groups could facilitate binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-phenylthiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile: Lacks the ethyl group, potentially altering its biological activity.

    (Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile: Contains a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological properties.

    (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile:

Uniqueness

The presence of the ethyl group in (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets. This structural feature could make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-3-15-8-10-16(11-9-15)19-14-25-21(23-19)18(13-22)12-17-6-4-5-7-20(17)24-2/h4-12,14H,3H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUXBCREGXOXHC-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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